molecular formula C22H18ClF2N5O2 B14104913 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14104913
M. Wt: 457.9 g/mol
InChI Key: NXEFZFCTCYNFNL-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and halogen substituents, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile, often under basic conditions.

    Cyclization reactions: These reactions form the pyrimido[1,2-g]purine core structure through intramolecular bond formation.

    Halogenation reactions: These reactions introduce halogen atoms into the aromatic rings, often using reagents such as N-bromosuccinimide (NBS) or iodine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Halogenating agents: N-bromosuccinimide (NBS), iodine

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This interaction can modulate the activity of these proteins, leading to changes in cellular processes.

    Inhibiting or activating signaling pathways: This can result in altered gene expression and cellular responses.

    Inducing apoptosis: This process involves programmed cell death, which can be beneficial in the treatment of cancer.

Comparison with Similar Compounds

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of halogen substituents and the pyrimido[1,2-g]purine core structure distinguishes 3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione from other related compounds.

Properties

Molecular Formula

C22H18ClF2N5O2

Molecular Weight

457.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18ClF2N5O2/c1-27-19-18(20(31)30(22(27)32)12-15-16(23)4-2-5-17(15)25)29-11-3-10-28(21(29)26-19)14-8-6-13(24)7-9-14/h2,4-9H,3,10-12H2,1H3

InChI Key

NXEFZFCTCYNFNL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=C(C=C5)F

Origin of Product

United States

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